molecular formula C13H11ClN4O B11852446 3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline

3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline

Cat. No.: B11852446
M. Wt: 274.70 g/mol
InChI Key: MQKUITXLNQDRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline is a chemical compound that belongs to the class of pyrrolopyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline typically involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline involves its interaction with specific molecular targets. It acts as a kinase inhibitor by binding to the active sites of kinases, thereby blocking their activity. This inhibition can lead to the induction of apoptosis in cancer cells by affecting pathways such as the caspase cascade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline stands out due to its specific structural features and its ability to act as a multi-targeted kinase inhibitor. This makes it a promising candidate for further development in medicinal chemistry .

Properties

Molecular Formula

C13H11ClN4O

Molecular Weight

274.70 g/mol

IUPAC Name

3-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyaniline

InChI

InChI=1S/C13H11ClN4O/c1-18-5-4-10-12(18)13(17-7-16-10)19-11-3-2-8(15)6-9(11)14/h2-7H,15H2,1H3

InChI Key

MQKUITXLNQDRAB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=NC=N2)OC3=C(C=C(C=C3)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.